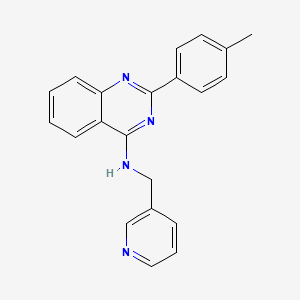![molecular formula C21H25NO3 B4975981 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4975981.png)
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a prop-2-enoxyphenyl group at the 2 position, and a dihydroisoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Prop-2-enoxyphenyl Group: This step involves the reaction of the isoquinoline derivative with a prop-2-enoxyphenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline.
Substitution: The methoxy groups and the prop-2-enoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups and the prop-2-enoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The dihydroisoquinoline core can interact with various pathways, potentially modulating neurotransmitter levels and enzyme activity.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2-phenethylchromone: Similar in structure but lacks the dihydroisoquinoline core.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substituents.
6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline: Similar core structure with a methyl group instead of the prop-2-enoxyphenyl group.
Uniqueness
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to the combination of its methoxy groups, prop-2-enoxyphenyl group, and dihydroisoquinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-11-25-19-8-6-5-7-17(19)14-22-10-9-16-12-20(23-2)21(24-3)13-18(16)15-22/h4-8,12-13H,1,9-11,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWWVQQENPRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4975899.png)
![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975917.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4975925.png)
![2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4975928.png)

![N-[(5-chloro-2-thienyl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B4975937.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4975953.png)
![((2S)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B4975961.png)

![(5E)-1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4975986.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-thienylmethyl)benzamide](/img/structure/B4975996.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4976005.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4976019.png)
![N-isopropyl-2-{4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4976025.png)
